molecular formula C9H9NS B042386 2-Ethyl-1,3-benzothiazole CAS No. 936-77-6

2-Ethyl-1,3-benzothiazole

Cat. No. B042386
CAS RN: 936-77-6
M. Wt: 163.24 g/mol
InChI Key: CVULGJIRGZVJHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethyl-1,3-benzothiazole and its derivatives can be synthesized through various chemical reactions. For example, a series of novel compounds, including derivatives of benzothiazole, were synthesized from reactions involving benzothiazole, 2-methylbenzothiazole, or 2,5-dimethylbenzothiazole and ethyl bromocyanoacetate with indole derivatives, demonstrating the versatility of benzothiazoles in chemical synthesis (Nassiri & Milani, 2020).

Molecular Structure Analysis

The crystal structure of derivatives of 2-Ethyl-1,3-benzothiazole has been determined, offering insights into their molecular arrangement. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole, synthesized from 3-aldehyde-9-ethyl carbazole and 2-aminothiophenol, belongs to the orthorhombic crystal system, with specific cell parameters indicating the molecular organization within the crystal lattice (Gu et al., 2016).

Chemical Reactions and Properties

2-Ethyl-1,3-benzothiazole and its derivatives participate in various chemical reactions, leading to the formation of complex molecules. The reactions often involve condensation processes, as demonstrated by the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2- amine, through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol (عسيري & خان, 2010).

Physical Properties Analysis

The physical properties of 2-Ethyl-1,3-benzothiazole derivatives, such as melting points and thermal stability, are critical for their application in materials science. The synthesis of 1-(pyrene-1-yl)-2-(benzothiazole-2-yl)ethylene under microwave irradiation revealed that the product has a high melting point and good thermal stability, making it a potential candidate for nonlinear optical materials (Zhang, 2015).

Chemical Properties Analysis

The chemical properties of 2-Ethyl-1,3-benzothiazole derivatives are characterized by their reactivity and potential for forming diverse chemical structures. For example, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate demonstrates the compound's reactivity and the possibility of further modifications through reactions such as condensation and cyclization, offering a wide range of functionalities (Haroon et al., 2018).

Scientific Research Applications

  • Pharmaceutical Applications : Advances in the synthesis of 2-substituted benzothiazoles have shown potential for pharmaceutical applications due to improved selectivity, purity, and yield (Prajapati et al., 2014). Similarly, 2-aryl, 2-pyridyl, and 2-pyrimidylbenzothiazoles have shown promise in designing new benzothiazole-based drugs (Elgemeie et al., 2020).

  • Anti-inflammatory and Analgesic Activities : Certain derivatives, like ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates, have demonstrated anti-inflammatory, analgesic, and antipyretic activities, although they may have ulcerogenic potential (Abignente et al., 1983).

  • Antibacterial, Antioxidant, and Antitubercular Activities : Novel benzothiazole derivatives synthesized using microwave-assisted methods have shown potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

  • Anticancer Agents : Schiff bases tethering benzothiazole-1,2,3-triazole conjugates have shown effective anticancer activities and good DNA binding, confirming their effectiveness as anticancer agents (Almehmadi et al., 2021).

  • Chemotherapeutic Potential : Benzothiazole-based chemotherapeutic agents are being explored for treating various human diseases, with 2-arylbenzothiazole emerging as a promising antitumor agent (Kamal et al., 2015).

  • Environmental Applications : The extraction and analysis of various benzothiazoles from industrial wastewater have been studied, with methods achieving recovery rates exceeding 90% and minimal interference from dissolved organic carbon (Fiehn et al., 1994).

Safety And Hazards

When handling “2-Ethyl-1,3-benzothiazole”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzothiazole and its derivatives have a wide range of biological activities and medicinal applications . Therefore, the development of novel antibiotics to control resistance problems is crucial . The study of the fabrication of 2-arylbenzothiazoles through different synthetic pathways shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-ethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVULGJIRGZVJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948080
Record name 2-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Ethylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Ethyl-1,3-benzothiazole

CAS RN

936-77-6, 252280-83-4
Record name 2-Ethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-2.5 °C
Record name 2-Ethylbenzothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated, except that the reactants consisted of 37.5 g. of 2-aminothiophenol and 17.5 g. of propionaldehyde. The residue which remained after the removal of solvent was distilled in vacuo, chromatographed on a silica gel column with toluene as eluant, and redistilled at 94°-104°/0.3 mm. to give 2-ethylbenzothiazoline. The following elemental micro-analysis was obtained:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Boga, E Del Vecchio, L Forlani, L Milanesi… - Journal of …, 1999 - Elsevier
The reaction between 2-lithio derivatives of aromatic azaheterocycles and trichlorocetyl derivatives rapidly produces the corresponding 2-chloro derivatives in high yields through a …
Number of citations: 20 www.sciencedirect.com
A Khalafi-Nezhad, F Panahi, R Yousefi… - Journal of the Iranian …, 2014 - Springer
The magnetic nanoparticles-supported tungstosilicic acid (TSAMNP) was found to be a highly efficient solid acid for the synthesis of benzoazoles in water. TSAMNP catalyst was …
Number of citations: 21 link.springer.com
H Sharghi, O Asemani - Synthetic Communications®, 2009 - Taylor & Francis
Methanesulfonic acid/SiO 2 (1 mL/0.3 g) was found to be as an expeditious mixture in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles at 140 C using carboxylic …
Number of citations: 91 www.tandfonline.com

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